molecular formula C8H11NO2 B145192 Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate CAS No. 131179-09-4

Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate

Cat. No. B145192
M. Wt: 153.18 g/mol
InChI Key: MSKBXAFDTMWIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, also known as tropanone, is a bicyclic organic compound that has been widely used in scientific research due to its unique chemical properties. Tropanone is a key intermediate in the synthesis of various alkaloids, including atropine, scopolamine, and cocaine. In

Mechanism Of Action

Tropanone acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate increases the levels of acetylcholine in the brain, leading to a variety of physiological effects.

Biochemical And Physiological Effects

Tropanone has been shown to have a variety of biochemical and physiological effects, including anticholinergic, analgesic, and anesthetic properties. It has also been investigated for its potential use as a treatment for Alzheimer's disease, due to its ability to increase acetylcholine levels in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate is its versatility as a building block for the synthesis of various alkaloids. It is also a relatively simple compound to synthesize, making it readily available for use in scientific research. However, Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate is highly toxic and must be handled with care. It is also difficult to purify, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate. One area of interest is the development of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate derivatives with improved pharmacological properties, such as increased selectivity and decreased toxicity. Another area of interest is the investigation of the potential use of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate as a treatment for Alzheimer's disease, and other conditions characterized by low levels of acetylcholine in the brain. Additionally, Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate could be used as a chiral auxiliary in the synthesis of new drugs with improved efficacy and reduced side effects.

Synthesis Methods

The synthesis of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate involves a multi-step process that begins with the reaction of tropinone with methyl magnesium bromide to form the corresponding tertiary alcohol. This is followed by oxidation of the alcohol to the ketone using a strong oxidizing agent such as chromium trioxide. The final step involves the esterification of the ketone with methanol to yield methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate.

Scientific Research Applications

Tropanone has been extensively used in scientific research as a building block for the synthesis of various alkaloids. It is also used as a chiral auxiliary in asymmetric synthesis, and as a reagent in organic chemistry. Tropanone derivatives have been investigated for their potential use as anticholinergic drugs, as well as for their analgesic and anesthetic properties.

properties

CAS RN

131179-09-4

Product Name

Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate

InChI

InChI=1S/C8H11NO2/c1-11-8(10)9-6-2-3-7(9)5-4-6/h2-3,6-7H,4-5H2,1H3

InChI Key

MSKBXAFDTMWIOC-UHFFFAOYSA-N

SMILES

COC(=O)N1C2CCC1C=C2

Canonical SMILES

COC(=O)N1C2CCC1C=C2

synonyms

7-Azabicyclo[2.2.1]hept-2-ene-7-carboxylicacid,methylester,syn-(9CI)

Origin of Product

United States

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